2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole
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Overview
Description
The compound 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole is a complex heterocyclic molecule that incorporates an imidazole ring, an azetidine ring, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole typically involves multi-step organic reactions. One common approach includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Azetidine Ring Formation: The azetidine ring can be formed by the reaction of appropriate amines with epoxides under basic conditions.
Benzothiazole Synthesis: The benzothiazole moiety can be synthesized by the condensation of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the imidazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium hydride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the imidazole and benzothiazole rings.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the benzothiazole moiety can interact with hydrophobic pockets in proteins, leading to inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which also contain the imidazole ring, are known for their antimicrobial properties.
Benzothiazole Derivatives: Compounds such as riluzole and pramipexole, which contain the benzothiazole moiety, are used in the treatment of neurological disorders.
Uniqueness
- The combination of the imidazole, azetidine, and benzothiazole rings in 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole provides a unique structural framework that may confer distinct biological activities not observed in simpler analogs.
Properties
IUPAC Name |
2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-4,5-dimethyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c1-11-3-4-14-15(12(11)2)18-16(21-14)20-8-13(9-20)7-19-6-5-17-10-19/h3-6,10,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOUSIWMYUHQGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CC(C3)CN4C=CN=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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